Cas no 138661-02-6 (2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid)

2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid structure
138661-02-6 structure
Product Name:2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid
Número CAS:138661-02-6
MF:C63H87N13O19S2
Megavatios:1394.57059311867
MDL:MFCD18251729
CID:144360
PubChem ID:165715153
Update Time:2025-04-19

2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid Propiedades químicas y físicas

Nombre e identificación

    • L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxym...
    • L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-c
    • L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydrox
    • Pentetreotide
    • [DTPA-D-Phe1]octreotide
    • L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-,cyclic (3&reg
    • L-Cysteinamide,N-[2-[[2-bis(carboxymethyl)amino]-ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-try
    • N-(2-((2-(Bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (3-8)-disulfide
    • Pentreotide
    • L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-,cyclic (3®8)-disulfide
    • 2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid
    • L-Cysteinamide, N-(2-((2-(bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (3-8)-disulfide, (R-,(R*,R*))-
    • DTPA-SMS
    • G083B71P98
    • SDZ-215811
    • SDZ 215-811s
    • DTPA-octreotide
    • UNII-G083B71P98
    • PENTETOREOTIDE [JAN]
    • PENTETREOTIDE [JAN]
    • N-(2-((2-(Bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (3->8)-disulfide
    • SDZ-215-811S
    • SCHEMBL180440
    • Q27278446
    • (-)-pentetoreotide
    • 111 In -pentetreotide
    • PENTETREOTIDE [MI]
    • DB12602
    • Pentetreotide [INN:BAN]
    • PENTETREOTIDE [INN]
    • Sdz-215-811
    • 138661-02-6
    • MDL: MFCD18251729
    • Renchi: 1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1
    • Clave inchi: CNLWNYCFDMAZCB-HUVROIHYSA-N
    • Sonrisas: S1C[C@@H](C(N[C@@H](CC2C=CC=CC=2)C(N[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](CO)[C@@H](C)O)=O)CS1)=O)[C@@H](C)O)=O)CCCCN)=O)CC1=CNC2C=CC=CC1=2)=O)=O)NC([C@@H](CC1C=CC=CC=1)NC(CN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)=O)=O

Atributos calculados

  • Calidad precisa: 1379.55000
  • Masa isotópica única: 1393.568
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 17
  • Recuento de receptores de enlace de hidrógeno: 25
  • Recuento de átomos pesados: 97
  • Cuenta de enlace giratorio: 34
  • Complejidad: 2590
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 10
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 545A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 1000
  • Xlogp3: -9.4

Propiedades experimentales

  • Denso: 1.47
  • Punto de ebullición: 1717.4°Cat760mmHg
  • Punto de inflamación: 992.4°C
  • índice de refracción: 1.678
  • PSA: 544.82000
  • Logp: -0.27660

2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20602858-0.05g
2-{[2-({2-[({[(1R)-1-{[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl}-7-[(1R)-1-hydroxyethyl]-13-[(1H-indol-3-yl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-yl]carbamoyl}-2-phenylethyl]carbamoyl}methyl)(carboxymethyl)amino]ethyl}(carboxymethyl)amino)ethyl](carboxymethyl)amino}acetic acid
138661-02-6
0.05g
$2755.0 2023-09-16

2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid Literatura relevante

138661-02-6 (2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid) Productos relacionados

Proveedores recomendados
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos